Mintlactone

Descripción

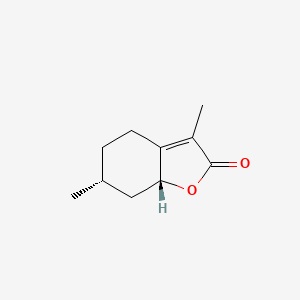

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

16434-36-9 |

|---|---|

Fórmula molecular |

C10H14O2 |

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

(6R,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m1/s1 |

Clave InChI |

VUVQBYIJRDUVHT-HZGVNTEJSA-N |

SMILES |

CC1CCC2=C(C(=O)OC2C1)C |

SMILES isomérico |

C[C@@H]1CCC2=C(C(=O)O[C@@H]2C1)C |

SMILES canónico |

CC1CCC2=C(C(=O)OC2C1)C |

Otros números CAS |

38049-04-6 |

Sinónimos |

isomintlactone mintlactone |

Origen del producto |

United States |

Natural Occurrence and Chemodiversity of Mintlactone

Botanical Sources and Distribution within Mentha Species

Mintlactone is primarily identified as a minor constituent in the essential oils of several Mentha species. researchgate.netresearchgate.netiarc.fr Notable botanical sources include Mentha piperita (peppermint), where it was initially isolated, and other species such as Mentha aquatica, Mentha cardiaca, Mentha arvensis (field mint), and Mentha spicata (spearmint). researchgate.netresearchgate.netiarc.frpherobase.comeuropa.eutandfonline.com Beyond the Mentha genus, this compound has also been detected in the essential oil of Bursera graveolens and, interestingly, in aged red wines. researchgate.netresearchgate.netthieme-connect.com

The distribution of this compound and its isomers within these species contributes to the unique olfactory characteristics of their essential oils. For instance, (-)-mintlactone and (+)-isothis compound are recognized components of peppermint (Mentha piperita) essential oil. researchgate.nettandfonline.com

| Botanical Source | This compound Presence/Concentration Note |

|---|---|

| Mentha piperita (Peppermint) | Minor component, trace components, 0.5% to 4.6% of pulegone (B1678340) (precursor) in oils researchgate.netresearchgate.netiarc.frtandfonline.comindianfarmer.net |

| Mentha aquatica | Identified component researchgate.net |

| Mentha cardiaca | Identified component researchgate.net |

| Mentha arvensis (Field Mint) | Identified component, 0.2% to 4.9% of pulegone (precursor) in oils researchgate.netiarc.freuropa.eu |

| Mentha spicata (Spearmint) | Minor component iarc.freuropa.eu |

| Bursera graveolens | Key aroma component thieme-connect.com |

| Aged Red Wines | Identified, present in ng/L range researchgate.netresearchgate.netnih.gov |

Factors Influencing Biosynthesis and Accumulation in Plant Tissues

The biosynthesis of this compound and its diastereomer, isothis compound (B1209015), is closely linked to the metabolism of monoterpenes within Mentha species. These lactones are formed as stable products from a γ-ketoenal intermediate. iarc.freuropa.eunih.gov This γ-ketoenal is a reactive electrophilic metabolite primarily derived from menthofuran (B113398), which in turn is a biotransformation product of pulegone. iarc.freuropa.euresearchgate.netnih.govnih.gov Pulegone itself is a major constituent in the volatile oils of Mentha pulegium (European pennyroyal) and a minor component in Mentha piperita and Mentha spicata. iarc.freuropa.eu

The accumulation and chemical composition of essential oils, including the levels of this compound, are influenced by a multitude of factors:

Genetic Variation: The genetic makeup of the plant is a fundamental determinant of its biosynthetic capabilities and, consequently, the chemical composition of its essential oil. currentsci.com

Cultivation Practices: Factors such as harvest date and plant age can alter the concentration of precursors like pulegone, thereby affecting the downstream production of this compound. iarc.fr

Processing Conditions: Post-harvest treatments, including drying conditions and extraction methods (e.g., distillation or cold-pressure extraction), also play a crucial role in the final yield and composition of the essential oil. indianfarmer.netcurrentsci.com

While the precursor relationships (pulegone → menthofuran → γ-ketoenal → mintlactones) are established, the precise pathways and regulatory mechanisms governing the formation of these key flavor compounds are still areas of ongoing research. researchgate.net

Chemotaxonomic Significance and Stereoisomeric Forms of this compound

This compound and its related compounds, collectively known as p-menthane (B155814) lactones, hold significant chemotaxonomic importance within the Mentha genus. They are recognized as powerful odorants that contribute substantially to the characteristic minty, sweet, coconut, and coumarin-like aroma notes of mint oils, particularly peppermint oil. researchgate.netnih.govillinois.eduparchem.comicm.edu.pl The specific ratios and presence of these lactones can serve as chemical markers for distinguishing between different Mentha species or varieties and for assessing the quality of their essential oils. currentsci.comillinois.edu For example, the ratio of this compound to isothis compound has been reported to differ significantly between peppermint oil (approximately 10:1) and other sources like whisky (around 1:15) or wine (14:1). researchgate.net

This compound exists in several stereoisomeric forms due to its chiral centers. The compound is a benzofuranone derivative with two methyl groups attached, leading to various stereoisomers with potentially varying properties and effects. ontosight.ai Key stereoisomeric forms identified include (+/-)-mintlactone, (-)-mintlactone, and (+)-isothis compound. ontosight.airesearchgate.nettandfonline.comthieme-connect.comnih.govillinois.edunih.gov (-)-Mintlactone and (+)-isothis compound are specifically recognized as diastereomers. researchgate.netnih.govillinois.edu

Biosynthetic Pathways and Metabolic Engineering of Mintlactone

Elucidation of Precursor Compounds and Enzymatic Transformations

The biosynthesis of mintlactone is a multi-step process originating from the central monoterpene pathway in mint (Mentha species). The primary precursor for all monoterpenes is geranyl diphosphate, which is cyclized to form (-)-limonene. Following a series of enzymatic reactions, the key branch-point intermediate, (+)-pulegone, is formed.

From (+)-pulegone, the pathway can diverge. The direct precursor to this compound is (+)-menthofuran. frontiersin.org The transformation of menthofuran (B113398) to this compound is believed to proceed through reactive intermediates. One proposed pathway involves the formation of a γ-ketoenal as a major electrophilic metabolite from menthofuran. europa.eu Mintlactones are then formed as stable products from this reactive intermediate. europa.eu Another potential route involves the rearrangement of 2-hydroxy-(R)-(+)-menthofuran to yield (+)-mintlactone and (-)-isothis compound. europa.eu

Studies on the metabolism of menthofuran in rat liver models have identified several hydroxylated this compound metabolites, suggesting that hydroxylation is a key transformation step in its formation. europa.eutaylorandfrancis.com

Identification of Key Genes and Enzymes in the this compound Biosynthesis Route

The enzymatic steps leading to this compound are catalyzed by specific enzymes, some of which have been well-characterized. The critical conversion of the precursor (+)-pulegone to (+)-menthofuran is catalyzed by menthofuran synthase (MFS) . frontiersin.orgnih.gov

MFS has been identified and cloned from mint species. It is a cytochrome P450 monooxygenase , specifically a (+)-pulegone-9-hydroxylase. nih.gov The enzyme utilizes NADPH and molecular oxygen to hydroxylate the syn-methyl group of (+)-pulegone, which is followed by a spontaneous intramolecular cyclization and subsequent dehydration to form the furan ring of menthofuran. nih.gov

The specific plant enzymes responsible for the subsequent conversion of menthofuran to this compound have not been fully elucidated. However, studies with human liver preparations indicate that cytochrome P450 enzymes are involved in the metabolism of menthofuran. europa.eutaylorandfrancis.com Specifically, human CYPs 1A2, 2B6, 2C19, 2E1, and 3A4 have been shown to catalyze these reactions. taylorandfrancis.com This suggests that analogous cytochrome P450s or other oxidoreductases in the mint plant are likely responsible for the final steps in this compound biosynthesis.

| Enzyme | Abbreviation | Function | Enzyme Class | Substrate | Product |

|---|---|---|---|---|---|

| Menthofuran Synthase | MFS | Oxidation of (+)-Pulegone | Cytochrome P450 Monooxygenase | (+)-Pulegone | (+)-Menthofuran |

| Putative Oxidoreductases | - | Conversion of Menthofuran to this compound | Cytochrome P450 Monooxygenase (hypothesized) | (+)-Menthofuran | This compound |

Interplay with Related Monoterpenoid Pathways (e.g., Pulegone (B1678340), Menthofuran)

The biosynthesis of this compound is deeply integrated with the main menthol (B31143) production pathway in peppermint. The compound (+)-pulegone serves as a critical metabolic branch point. frontiersin.orgnih.gov At this juncture, the metabolic flux is partitioned between two competing enzymatic reactions:

Reduction to (-)-Menthone : Catalyzed by pulegone reductase (PR) , this step directs the carbon flux towards the synthesis of (-)-menthol, the primary component of peppermint oil. frontiersin.orgnih.gov

Oxidation to (+)-Menthofuran : Catalyzed by menthofuran synthase (MFS) , this reaction shunts pulegone towards the formation of menthofuran, and subsequently, this compound. frontiersin.orgnih.gov

The partitioning of pulegone between these two pathways is a key determinant of the final chemical profile of the essential oil. Menthofuran itself plays a regulatory role in this process. nih.gov Studies have shown that menthofuran can down-regulate the transcription of the pulegone reductase (pr) gene. nih.gov This feedback mechanism means that higher concentrations of menthofuran can lead to decreased activity of pulegone reductase, resulting in an accumulation of pulegone and a further increase in menthofuran production. frontiersin.orgnih.gov This complex regulatory interplay highlights the metabolic crosstalk that governs the levels of menthol, pulegone, and menthofuran-derived compounds like this compound.

Strategies for Metabolic Engineering and Biosynthetic Pathway Manipulation in Host Systems

The elucidation of the this compound biosynthetic pathway opens avenues for its enhanced production through metabolic engineering, both in the native mint plants and in heterologous microbial hosts. frontiersin.org

In Mentha species , genetic modification can be employed to modulate the flux through the monoterpenoid pathway. For instance, the overexpression of the mfs gene has been shown to increase the production of menthofuran and pulegone. frontiersin.org Conversely, the suppression of the competing enzyme, pulegone reductase (PR), via RNA interference (RNAi) or other gene-silencing technologies could redirect the metabolic flux from menthol production towards menthofuran and this compound.

Heterologous production in microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli presents a promising alternative for scalable and controlled production of this compound. nih.govtudelft.nl This strategy involves transferring the relevant biosynthetic genes from mint into an engineered microorganism. The general approach would include:

Engineering a precursor supply : The host microorganism is first engineered to efficiently produce the precursor, (+)-pulegone. This typically involves introducing genes for geranyl diphosphate synthase, limonene synthase, and the subsequent enzymes in the pathway leading to pulegone.

Introducing the this compound pathway : The genes for menthofuran synthase (MFS) and the yet-to-be-fully-identified downstream enzymes (likely cytochrome P450s) would be introduced and expressed in the pulegone-producing host.

Optimization of the host : Further metabolic engineering, such as optimizing cofactor (NADPH) availability for the cytochrome P450 enzymes and minimizing competing native pathways, would be necessary to maximize the yield of this compound. mdpi.com

| Strategy | Host System | Target | Expected Outcome |

|---|---|---|---|

| Gene Overexpression | Mentha spp. | Menthofuran Synthase (mfs) | Increased flux from pulegone to menthofuran, potentially increasing this compound levels. |

| Gene Suppression (e.g., RNAi) | Mentha spp. | Pulegone Reductase (pr) | Reduced conversion of pulegone to menthone, redirecting flux towards menthofuran and this compound. |

| Heterologous Pathway Reconstruction | S. cerevisiae, E. coli | Introduction of genes for the entire pathway from a central metabolite (e.g., acetyl-CoA) to this compound. | De novo biosynthesis of this compound from simple carbon sources. |

Chemical Synthesis Methodologies and Analogues of Mintlactone

Total Synthesis Approaches and Reaction Mechanism Elucidation

The total synthesis of mintlactone has been achieved through various routes, often employing clever reaction cascades and readily available starting materials. These syntheses are not only crucial for obtaining the natural product but also serve as a platform for exploring and understanding complex reaction mechanisms.

One prominent strategy begins with (+)-pulegone, a naturally occurring monoterpene. An efficient synthesis of (–)-mintlactone has been developed utilizing an intramolecular Wittig-Horner reaction as the pivotal step. tandfonline.com Another common starting material is citronellal. A concise ten-step total synthesis of (–)-mintlactone has been reported commencing from citronellal. rsc.org A distinct approach utilizes (−)-citronellol, which is converted to an alkynol in three steps. This intermediate then undergoes a molybdenum-mediated intramolecular hetero-Pauson–Khand reaction, a formal [2+2+1] cycloaddition, as the key step to construct the core structure of (+)-mintlactone. rsc.org

A highly efficient synthesis of (–)-mintlactone involves a diastereoselective intramolecular propargylic Barbier reaction, followed by an allenol cyclocarbonylation. researchgate.net In this sequence, tin(II) chloride was identified as the most effective reagent for mediating the Barbier reaction. researchgate.net The reaction proceeds through a cyclization of an aldehyde onto a propargylic halide, forming a crucial allenic alcohol intermediate. This intermediate is then subjected to cyclocarbonylation to furnish the lactone ring.

The Pauson-Khand reaction (PKR) has proven to be a versatile tool in terpene synthesis. rsc.org The mechanism involves the complexation of an alkyne with a metal carbonyl, typically dicobalt octacarbonyl, followed by alkene insertion and carbonyl insertion to form a cyclopentenone structure. In the context of this compound synthesis, an intramolecular version of this reaction effectively constructs the bicyclic core of the molecule. rsc.org

Table 1: Comparison of Selected Total Synthesis Approaches for this compound

| Starting Material | Key Reaction(s) | Target Enantiomer | Reference |

|---|---|---|---|

| (+)-Pulegone | Intramolecular Wittig-Horner Reaction | (–)-Mintlactone | tandfonline.com |

| (–)-Citronellol | Intramolecular hetero-Pauson–Khand Reaction | (+)-Mintlactone | rsc.org |

| Propargyl alcohol derivative | Intramolecular Propargylic Barbier Reaction, Allenol Cyclocarbonylation | (–)-Mintlactone | researchgate.net |

| Citronellal | Multi-step sequence | (–)-Mintlactone | rsc.org |

Stereoselective Synthesis Strategies and Enantiomeric Control

Achieving control over the stereochemistry is a critical challenge in the synthesis of natural products like this compound, which contains multiple chiral centers. inflibnet.ac.in Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. inflibnet.ac.in This can be accomplished through several primary strategies: using a chiral pool, employing chiral auxiliaries, or through enantioselective catalysis. ethz.ch

A key method for obtaining enantiopure compounds is through enzymatic resolution. mdpi.com For instance, lipase-mediated resolution of racemic p-menthan-3,9-diol derivatives has been used to generate enantiopure building blocks. mdpi.com These chiral intermediates are then converted into specific enantiomers of natural monoterpenes, including (–)-mintlactone. mdpi.com Lipases selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity. mdpi.com

Asymmetric catalysis offers another powerful route for enantiomeric control. For example, the asymmetric Cu(I)-Tol-BINAP catalyzed 1,4-conjugate addition of Grignard reagents to α,β-unsaturated esters provides a convenient method for synthesizing β-alkyl esters with high enantioselectivity. researchgate.net While not a direct synthesis of this compound itself, this methodology exemplifies how chiral catalysts can induce asymmetry, a principle applicable to this compound synthesis. The choice of a chiral ligand, such as enantiomers of Tol-BINAP, can determine which enantiomer of the product is formed. researchgate.net

Substrate control, starting from an enantiopure material (chiral pool approach), is also a widely used strategy. Syntheses starting from optically active natural products like (+)-pulegone or (–)-citronellol inherently control the absolute configuration of the final product, provided the subsequent reactions are stereospecific or stereoselective. tandfonline.comrsc.org For example, using naturally occurring and commercially available isopulegol (B1217435) allows the desired natural stereochemistry to be retained throughout the synthesis. google.com

Development and Synthesis of Novel this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is crucial for exploring structure-activity relationships and developing new compounds with potentially enhanced properties. Research in this area for this compound has focused on its saturated analogues and other related derivatives. google.com

One important analogue is 3,6-dimethylhexahydrobenzofuran-2-one. The synthesis of specific isomers of these saturated analogues can be challenging via traditional routes. google.com An inventive approach allows for the deoxygenation of a key precursor, compound (IV) in the patent literature, to directly generate the desired isomers in a high-yielding manner. google.com This precursor can be synthesized from isopulegol, a readily available starting material. google.com

The general process for creating derivatives often involves modifying the core structure of this compound or its synthetic intermediates. For example, a patent describes the synthesis of intermediate compounds that can be used to create not only this compound but also its isomers and other derivatives. google.com The synthesis of novel derivatives often involves a multi-step process where a core structure is first assembled and then functionalized. This can include reactions like condensation with various aldehydes to produce a diverse library of related compounds. derpharmachemica.com While not specific to this compound, the synthesis of novel N-benzylidene derivatives of other heterocyclic systems illustrates a common strategy: a multi-step synthesis (e.g., five steps) is used to create a series of new compounds with molecular diversity, which are then fully characterized. mdpi.com

Optimization of Synthetic Routes and Yield Enhancement

Optimizing a synthetic route is a critical endeavor in chemical synthesis, aiming to improve efficiency, reduce costs, increase yields, and enhance sustainability. pharmafeatures.com This involves evaluating factors like the cost of starting materials, reaction complexity, and the potential for side reactions. numberanalytics.com

In the context of this compound synthesis, several approaches have been criticized for being too costly for commercial application, often involving expensive reagents like palladium on carbon (Pd/C), sodium borohydride (B1222165) (NaBH₄), or requiring cryogenic conditions. google.com A major goal of process optimization is to develop more economically feasible routes. One such improvement involves using naturally occurring isopulegol as a starting material with inexpensive and commercially available reagents to produce a key precursor for this compound, thereby avoiding costly hydroboration steps or the use of strong bases like lithium diisopropylamide at low temperatures. google.com

Advanced Analytical Methodologies for Mintlactone Research

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis

The separation and quantification of Mintlactone from complex mixtures like essential oils are primarily achieved through chromatographic methods. These techniques exploit differences in the chemical and physical properties of components to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds like this compound. hebmu.edu.cn In this method, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. libretexts.org GC-MS is widely used for the chemical composition analysis of essential oils from various Mentha species, where this compound is often identified as a constituent. mdpi.comfrontiersin.org For instance, a study on peppermint oil from Morocco identified this compound as a predominant component (10.62%) using GC-MS. The separation is typically performed on a capillary column, which is essential for resolving the complex mixture of compounds found in essential oils. libretexts.org

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for compounds that are non-volatile or thermally sensitive. chromatographyonline.com While GC is more common for this compound, HPLC methods have been developed for the analysis of various lactones. nih.gov For example, a reversed-phase HPLC method was developed for the quantitative determination of lactone and hydroxy acid forms of another complex molecule in plasma, demonstrating the technique's applicability to lactone analysis. fishersci.no This suggests that HPLC can be a viable method for this compound analysis, especially when derivatization is employed or when analyzing less volatile matrices.

Chiral Chromatography is essential for separating stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. This compound and its diastereomer, Isothis compound (B1209015), are often found together in natural sources. researchgate.nettandfonline.com Chiral GC is used to resolve these isomers, which is critical as different stereoisomers can have distinct sensory properties and biological activities. nih.govplos.org For example, chiral GC has been successfully used to determine the enantiomeric excesses of various p-menthane (B155814) hydroxy lactones. nih.gov The separation is achieved using columns with a chiral stationary phase that interacts differently with each enantiomer. plos.orgmdpi.com

Isolation and Purification often involve preliminary steps before fine separation by chromatography. Column chromatography using silica (B1680970) gel is a standard method for the initial fractionation of essential oils to isolate compounds of interest like this compound. tandfonline.comresearchgate.net This technique separates compounds based on their polarity.

For Quantitative Analysis , methods that offer high precision and accuracy are required. Stable Isotope Dilution Analysis (SIDA) is a robust technique used for the accurate quantification of trace-level compounds. In the context of mint lactones, a method was developed using a deuterium-labeled saturated mint lactone as an internal standard to quantify this compound and other related lactones in peppermint oil. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Once isolated, the definitive identification and structural confirmation of this compound require spectroscopic techniques. These methods probe the molecular structure by measuring its interaction with electromagnetic radiation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. phytobank.canih.gov For instance, the ¹H NMR spectrum of (-)-Mintlactone shows characteristic signals such as a doublet for a methyl group and a double doublet for a proton attached to an oxygen-bearing carbon, which are crucial for confirming its structure. tandfonline.com Specific chemical shifts (δ) and coupling constants (J) help in assigning the relative stereochemistry of the molecule. tandfonline.comntu.edu.sg

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. nih.gov The molecular ion peak in the mass spectrum of this compound confirms its molecular weight of 166 g/mol . tandfonline.comnih.gov The fragmentation pattern is a unique fingerprint that aids in identification. Common fragments observed for this compound include ions at m/z 137, 109, and 81, which arise from predictable cleavages of the molecular structure. tandfonline.comnih.gov This fragmentation data is highly reproducible under standardized conditions (e.g., 70 eV electron impact ionization) and can be compared against spectral libraries for confirmation. libretexts.orgacdlabs.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure as an α,β-unsaturated γ-lactone. tandfonline.com Key absorptions include a strong band around 1750 cm⁻¹ corresponding to the carbonyl group (C=O) of the lactone and another band around 1690 cm⁻¹ for the carbon-carbon double bond (C=C) conjugated with the carbonyl. tandfonline.com

Advanced Hyphenated Techniques in Complex Matrix Analysis

The analysis of this compound in its natural environment, such as in essential oils or wine, presents a significant challenge due to the complexity of the matrix. researchgate.netchromatographyonline.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for such analyses. researchgate.net

GC-MS and GC-MS/MS are the most widely used hyphenated techniques for volatile compound analysis. researchgate.net The coupling of gas chromatography with mass spectrometry allows for both the separation of individual components in a complex mixture and their subsequent identification based on their mass spectra. libretexts.org This is crucial for distinguishing this compound from hundreds of other compounds present in peppermint oil. tandfonline.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for quantifying trace-level compounds in highly complex samples like wine. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) is another powerful hyphenated technique, ideal for analyzing less volatile or thermally unstable compounds. chromatographyonline.com In wine analysis, for example, LC-MS is the most suitable method for the identification and quantification of a wide range of compounds. chromatographyonline.com While many aroma compounds in wine are volatile and suited for GC-MS, their non-volatile precursors (like glycosides) are better analyzed by LC-MS. chromatographyonline.comnih.gov This technique was instrumental in the first identification of p-menthane lactones, including this compound, in red wines. researchgate.net

Gas Chromatography-Olfactometry (GC-O) is a unique hyphenated technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a chemical detector (like MS or FID) and a sniffing port, where a trained analyst can detect and describe the odor of each separated component. This was used to link specific lactones, including this compound, to "mint-like" odorant zones in red wine. researchgate.net

Advanced sample preparation methods are often used to enhance the effectiveness of these hyphenated techniques. A dual extraction approach combining Solid-Phase Extraction (SPE) and Stir Bar Sorptive Extraction (SBSE) has been developed for the quantitative determination of mint aroma compounds in red wine, demonstrating good linearity, repeatability, and accuracy. researchgate.net

Method Validation and Reproducibility in this compound Analysis

For any analytical method to be considered reliable, it must undergo a validation process to demonstrate its suitability for a specific purpose. researchgate.netnetpharmalab.es Method validation ensures that the results are accurate, precise, and reproducible. netpharmalab.es This is especially critical in quality control and in studies where precise quantification is necessary.

Key parameters evaluated during method validation include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Accuracy : The closeness of the test results to the true value. It is often assessed through recovery studies on spiked samples. europa.eu

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as repeatability (intra-day variation) and intermediate precision (inter-day variation). europa.eu

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eumdpi.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

Reproducibility : The precision between laboratories, which is often assessed in collaborative studies. researchgate.neteurachem.org

For example, a novel automated method for quantifying minty aroma compounds in red wine using HS-SPME-Arrow and GC-MS/MS was validated. researchgate.net The method demonstrated good linearity, with intraday variations between 2-25% and interday variations between 7-23%. researchgate.net It also achieved low detection limits (3-60 ng/L) and quantification limits (6-200 ng/L), making it suitable for trace analysis. researchgate.net The use of internal standards is a common practice to ensure reproducibility and accuracy in quantitative analyses. ethz.ch

Mechanistic Investigations of Mintlactone S Biological Activities

In Vitro Biological Activity Profiling and Cellular Assays (e.g., Antimicrobial, Antioxidant, Anti-inflammatory)

The in vitro evaluation of mintlactone has suggested a potential for various biological activities, although comprehensive data on the isolated compound remains limited. Most of the available information is derived from studies on essential oils where this compound is a constituent.

Antimicrobial Activity: Research on the antimicrobial properties of this compound has shown some activity, particularly in comparison to its isomers. A study investigating the anti-quorum sensing (QS) capabilities of essential oils found that this compound exhibited a poor anti-QS effect against Chromobacterium violaceum when compared to its isomer, cis-cis-p-menthenolide. semanticscholar.org The minimal QS inhibitory concentration (MQSIC) to minimum inhibitory concentration (MIC) ratio for this compound was 8, suggesting its action is more directly antimicrobial rather than targeting QS pathways. semanticscholar.org In contrast, cis-cis-p-menthenolide had a significantly higher ratio of 64, indicating a more specific anti-QS action. semanticscholar.org This suggests that the stereochemistry of the lactone ring is crucial for its biological activity. While essential oils from Mentha species, which can contain this compound, have demonstrated broad-spectrum antimicrobial effects, specific MIC values for pure this compound against a range of pathogens are not extensively documented in the reviewed literature. mdpi.comfrontiersin.org

Antioxidant Activity: The antioxidant potential of this compound is often inferred from the activity of mint essential oils. Studies on various Mentha species have demonstrated significant antioxidant activity using assays like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net For instance, peppermint oil has shown potent antioxidant effects in chemical-based assays. researchgate.net However, specific IC₅₀ values for isolated this compound in these standard antioxidant assays are not readily available in the current body of research, making it difficult to quantify its intrinsic antioxidant capacity.

Exploration of Molecular Targets and Ligand-Receptor Interactions

The exploration of specific molecular targets for this compound is an area that requires more in-depth research. However, some preliminary studies have begun to shed light on potential interactions.

Enzyme Inhibition: One study conducted molecular docking analyses of major compounds from peppermint essential oil, including this compound, against pancreatic lipase. sci-hub.se This suggests that this compound may have a role in enzyme inhibition, which could be relevant to its biological activities. The study highlighted hydrophobic interactions as being significant for the binding of the essential oil components to the enzyme. sci-hub.se

Interaction with Bacterial Targets: Preliminary molecular docking analyses have been performed to investigate the affinities of related molecules against bacterial DNA gyrase, a recognized target for antibacterial agents. researchgate.net While this suggests a potential mechanism for antimicrobial action for analogous compounds, specific docking studies of this compound with a range of microbial protein targets are needed to confirm its mode of action.

In Vivo Studies in Model Organisms for Efficacy and Mechanistic Insight (Non-Human)

In vivo research on this compound has been primarily focused on its genotoxic potential and phytotoxic effects, with limited studies on its efficacy for other biological activities in animal models.

Genotoxicity studies in mice have been conducted to assess the safety of this compound as a fragrance ingredient. nih.govmdpi.com The results of these studies were somewhat contradictory, with a bacterial mutagenicity test showing positive results in one strain, and an in vivo comet assay being positive in the livers of female mice but not male mice. nih.govmdpi.com In contrast, in vitro and in vivo micronucleus tests were negative. nih.govmdpi.com

In the context of phytotoxicity, this compound has demonstrated significant herbicidal activity against certain monocot species. It was found to inhibit the seed germination of Agrostis stolonifera (bentgrass) with an IC₅₀ value of 4.9 µM. researchgate.net It also completely inhibited the germination of ryegrass, barnyard grass, and crabgrass at a concentration of 1000 µM. researchgate.net These studies, while demonstrating in vivo activity, are not directly related to the antimicrobial, antioxidant, or anti-inflammatory effects in animal models for therapeutic purposes. There is a notable lack of in vivo studies investigating the efficacy of this compound in models of infection, oxidative stress, or inflammation. nih.govactascientific.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and specific derivatives. nih.gov

The existing research on this compound provides some initial insights into its SAR. A comparative study of this compound and its isomer, cis-cis-p-menthenolide, revealed a distinct SAR for anti-quorum sensing activity. The isomeric form, cis-cis-p-menthenolide, was a much more potent inhibitor of violacein (B1683560) production and biofilm formation in Chromobacterium violaceum, indicating that the specific stereochemistry of the molecule is critical for this particular biological function. semanticscholar.org

Furthermore, research into synthetic lactones with the p-menthane (B155814) system, a core structure related to this compound, has shown that modifications such as the introduction of a hydroxyl group can alter their antifeedant properties against various insect pests. nih.gov This highlights that even small structural changes to the this compound scaffold can lead to significant differences in biological effects. However, a comprehensive SAR study involving a series of this compound derivatives to systematically probe the effects of different functional groups on its antimicrobial, antioxidant, and anti-inflammatory activities has not yet been reported.

Elucidation of Biological Mechanisms of Action

The precise biological mechanisms through which this compound exerts its potential biological effects are not yet fully understood. The available data allows for some preliminary hypotheses.

The antimicrobial action of this compound appears to be more direct rather than through the disruption of bacterial communication (quorum sensing), as suggested by its lower MQSIC/MIC ratio compared to its isomer. semanticscholar.org The general mechanism for antimicrobial action of lactones can involve the disruption of cell membrane integrity or interference with essential enzymes. nih.gov For instance, preliminary docking studies have suggested that analogous compounds may target bacterial DNA gyrase. researchgate.net

The mechanism of action for any potential anti-inflammatory effects is also speculative. Many natural compounds exert anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines. mdpi.commdpi.com Given that essential oils containing this compound have been shown to reduce pro-inflammatory cytokine production, it is plausible that this compound could contribute to this effect by modulating these pathways, though direct evidence is currently lacking. researchgate.net

Emerging Research Frontiers and Future Directions

Novel Approaches for Sustainable Production and Derivatization of Mintlactone

Biocatalysis and Enzymatic Synthesis: A significant frontier is the use of biocatalysis, which offers high selectivity under mild, eco-friendly conditions. cnr.it Lipases, in particular, have proven to be versatile catalysts for producing enantiomerically pure intermediates. cnr.itmdpi.com They are used for enantio- and diastereoselective acetylation and for the kinetic resolution of racemic mixtures, which are crucial steps in obtaining the correct stereoisomers of this compound precursors. cnr.itmdpi.com For instance, enantiopure p-menthan-3,9-diols, resolved through lipase-mediated acetylation, serve as chiral building blocks for the synthesis of (-)-mintlactone. mdpi.com Besides isolated enzymes, whole-cell systems like Baker's yeast are also being explored as inexpensive and readily available biocatalysts for preparing flavor compounds. cnr.it

The derivatization of this compound and related structures is another area of interest. The synthesis of various analogues allows researchers to explore structure-odor relationships and potentially discover new fragrance profiles. sci-hub.se Furthermore, derivatization is a key strategy in total synthesis, where functional groups are modified to achieve the final target molecule. mdpi.com

Table 1: Selected Synthetic Approaches to this compound

| Starting Material | Key Reaction/Catalyst | Outcome | Reference(s) |

|---|---|---|---|

| (+)-Pulegone | Intramolecular Wittig-Horner reaction | Enantioselective synthesis of (-)-mintlactone | tandfonline.com |

| (-)-Isopulegol | Thallium(III)-mediated cyclization | Short route to (-)-mintlactone | scilit.comnih.govacs.org |

| Racemic p-menthan-3,9-diol derivatives | Lipase-mediated resolution | Enantiopure building blocks for (-)-mintlactone | mdpi.com |

| 3-Methylcyclohexanone and Ethyl Pyruvate | Ferric Chloride Hexahydrate (FeCl3·6H2O) | Synthesis of (±)-mintlactone in 51% yield | ciac.jl.cn |

| Hydroxymenthofurolactone | Catalytic hydrogenation (e.g., Pd/C) | High purity this compound, economical process | google.comgoogle.com |

| Allenyl Aldehyde | Cyclocarbonylation | Formal synthesis of this compound | acs.org |

Application of Omics Technologies in Understanding this compound Biosynthesis and Bioactivity

The biosynthesis of this compound in Mentha plants is intrinsically linked to the complex metabolic network of monoterpenes. researchgate.netresearchgate.net Menthofuran (B113398) has been identified as a key precursor in its formation. researchgate.netresearchgate.netnih.gov Understanding this pathway at a molecular level is crucial for enhancing production through metabolic engineering. This is where "omics" technologies—genomics, transcriptomics, and metabolomics—offer powerful tools. researchgate.netfrontiersin.org

Metabolomics, in particular, has been widely applied to Mentha species. nih.govumons.ac.be Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)-based metabolomics allow for the comprehensive profiling of metabolites in plant extracts. umons.ac.beijbiotech.com These studies can identify and quantify hundreds of compounds, helping to build a detailed picture of the plant's metabolome and how it varies between species or under different environmental conditions. nih.govumons.ac.beijbiotech.com By correlating the presence of specific genes (genomics) and their expression levels (transcriptomics) with the resulting metabolite profiles, researchers can identify the enzymes and regulatory factors involved in the this compound biosynthetic pathway. researchgate.netfrontiersin.org

While much of the omics research in Mentha has focused on major components like menthol (B31143) or on broad metabolite classes like phenolics, the same principles can be applied specifically to this compound. researchgate.netnih.govijbiotech.com Such studies could pinpoint the specific cytochrome P-450 enzymes and other catalysts responsible for converting precursors into this compound, paving the way for their use in engineered microbial or plant systems for targeted production. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, and the study of this compound is no exception. researchgate.net These methods allow for the investigation of molecular properties and interactions at a level of detail that is often inaccessible through experimental means alone.

One key application is in understanding structure-odor relationships. Molecular modeling can help predict how small changes in the structure of this compound might affect its interaction with olfactory receptors, thereby altering its perceived scent. sci-hub.se This is valuable for the rational design of new fragrance ingredients with specific desired characteristics. sci-hub.se

Furthermore, molecular docking and molecular dynamics simulations are being used to explore the biological activities of compounds found in Mentha essential oils. frontiersin.orgnih.gov These techniques can predict how molecules like this compound might bind to and inhibit enzymes or other protein targets. frontiersin.org For example, docking studies have been performed on major mint components like menthone and pulegone (B1678340) to investigate their interactions with microbial enzymes. frontiersin.org Applying these computational approaches to this compound could help screen for and validate its potential biological activities, guiding future experimental work. Quantum chemical methods have also been used to study the conformational properties of related p-menthane (B155814) structures, providing fundamental insights into their chemical behavior. researchgate.net

Challenges and Opportunities in Advancing this compound Academic Research

Despite progress, several challenges remain in the field of this compound research, which also present significant opportunities for innovation.

Challenges:

Synthetic Efficiency: Many existing chemical syntheses of this compound are challenged by low yields, the use of harsh reagents, or a lack of stereocontrol, making them impractical for large-scale production. tandfonline.com

Purity and Stability: The purity and stability of this compound can be a significant issue. Contradictory results in genotoxicity studies have been attributed to potential variations between different batches and their purity. researchgate.netnih.gov This uncertainty has reportedly led some manufacturers to cease production and complicates its safety assessment. researchgate.nethappi.com

Low Natural Abundance: this compound is a minor component in the essential oils of most Mentha species, which makes its isolation from natural sources inefficient. tandfonline.com

Opportunities:

Green Chemistry: There is a major opportunity to develop novel, sustainable synthesis routes using principles of green chemistry. ncl-india.org This includes the discovery of new biocatalysts, the use of environmentally friendly solvents, and the design of catalytic processes that are both efficient and sustainable. cnr.itscielo.br

Stereoselective Synthesis: The development of highly stereoselective synthetic methods remains a key goal, as the biological and olfactory properties of monoterpenes are often dependent on their specific stereochemistry. tandfonline.comresearchgate.net

Clarifying Biological Profile: The conflicting data on this compound's biological effects highlight a critical need for further research using well-characterized, high-purity material. researchgate.netnih.gov This would provide a clearer understanding of its properties and potential.

Exploring Analogues: The synthesis and study of this compound analogues present an opportunity to create new molecules with potentially enhanced or novel fragrance characteristics and biological activities. sci-hub.se

Unexplored Biological Activities and Potential Applications

While primarily valued for its aroma, preliminary research suggests that this compound may possess other biological activities worth exploring. ontosight.ai Its presence in various Mentha species, plants with a long history of medicinal use, hints at a broader potential. ijbiotech.com

Some reports have suggested that this compound may have anti-inflammatory and antimicrobial properties, although these findings require more rigorous scientific validation. ontosight.ai One study highlighted its phytotoxic activity, demonstrating a significant inhibitory effect on the seed germination of bentgrass, suggesting a potential role as a natural herbicide or allelochemical. researchgate.net

The evaluation of its genotoxic potential has yielded inconsistent results. nih.gov While some tests were negative, others indicated potential DNA damage, with the purity of the test substance being a possible confounding factor. researchgate.netnih.gov This area remains a critical focus for research to understand the compound's interaction with biological systems.

Future research could systematically screen this compound for a wider range of bioactivities. Given its structure and presence in essential oils known for their insect-repellent properties, investigating its effects on insects could be a fruitful avenue. Further studies on its phytotoxicity could lead to applications in agriculture as a natural plant growth regulator. The key to unlocking these potential applications will be conducting detailed studies with highly purified this compound to obtain clear and reproducible results.

Q & A

Q. What are the standard analytical techniques for characterizing Mintlactone’s purity and structural identity?

this compound’s characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Reproducibility demands strict adherence to protocols for solvent preparation, instrument calibration, and data validation .

Q. How is this compound synthesized in laboratory settings, and what are the key intermediates?

this compound is typically synthesized via cyclization of hydroxycitronellal derivatives under acidic conditions. Key intermediates include diastereomeric forms of the lactone ring, which require purification using silica gel chromatography. Reaction optimization (e.g., temperature, catalyst selection) minimizes byproducts. Researchers must document synthetic yields, characterize intermediates via thin-layer chromatography (TLC), and validate reproducibility across multiple batches .

Q. What solubility and stability parameters are critical for this compound in experimental designs?

this compound’s lipophilic nature necessitates solvents like dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Stability assays under varying pH and temperature conditions (e.g., 4°C vs. 25°C) are essential to determine storage protocols. Accelerated degradation studies using UV-Vis spectroscopy can predict shelf life, while LC-MS monitors decomposition products .

Q. Which chromatographic methods are optimal for isolating this compound from natural sources?

Supercritical fluid chromatography (SFC) or reverse-phase HPLC with C18 columns effectively isolates this compound from plant extracts. Gradient elution (e.g., water-acetonitrile) paired with evaporative light scattering detection (ELSD) enhances resolution. Pre-purification via liquid-liquid extraction or solid-phase extraction (SPE) reduces matrix interference .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability, metabolism, or model organism physiology. To address this, researchers employ pharmacokinetic (PK) studies to measure plasma concentrations and tissue distribution. Parallel in vitro assays using primary cells (vs. immortalized lines) improve translational relevance. Meta-analyses of dose-response curves across studies can identify confounding variables like solvent toxicity .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values, while ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. For omics data, false discovery rate (FDR) corrections adjust for multiple comparisons. Power analysis during experimental design ensures adequate sample sizes to detect biologically relevant effects .

Q. How can metabolomic approaches elucidate this compound’s mechanism of action in complex systems?

Untargeted metabolomics via LC-MS or GC-MS identifies differentially expressed metabolites in treated vs. control samples. Pathway enrichment analysis (KEGG, Reactome) links metabolite changes to biological processes. Isotopic labeling (e.g., ¹³C-glucose) tracks this compound’s incorporation into metabolic networks, while machine learning models (PLS-DA) classify response patterns .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Quality control (QC) protocols include NMR purity thresholds (>95%) and GC-MS impurity profiling. Design of Experiments (DoE) optimizes reaction parameters (e.g., catalyst loading, reaction time). For natural extraction, standardized plant sourcing and seasonal variability assessments are critical. Collaborative inter-laboratory studies validate reproducibility .

Q. How do structural modifications of this compound influence its pharmacokinetic (PK) properties?

Structure-Activity Relationship (SAR) studies compare PK parameters (Cₘₐₓ, t₁/₂) of derivatives with varied alkyl chain lengths or functional groups. In silico tools (e.g., SwissADME) predict logP and metabolic stability. In vivo PK/PD modeling correlates plasma concentrations with biomarker responses to optimize dosing regimens .

Q. What interdisciplinary approaches address ethical and technical challenges in this compound research?

Collaboration between synthetic chemists, pharmacologists, and bioethicists ensures compliance with animal welfare (3R principles) and biosecurity guidelines. Open-source data repositories (e.g., ChEMBL) enhance transparency, while preprint platforms facilitate rapid peer feedback. Mixed-methods frameworks (qualitative + quantitative) contextualize experimental findings within broader societal impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.